molecular formula C30H32N2O7S B11962979 2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11962979
M. Wt: 564.7 g/mol
InChI Key: RAZKXFGYUQOSSX-MFKUBSTISA-N
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Description

“ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(2-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE” is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(2-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the thiazolopyrimidine core with a methoxybenzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: The carboxylate group can be introduced through esterification reactions using isobutyl alcohol and an appropriate acid catalyst.

    Acetylation and ethoxylation: The phenyl ring can be functionalized with acetoxy and ethoxy groups through standard acetylation and ethoxylation reactions using acetic anhydride and ethanol, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice can be optimized to maximize yield.

    Use of catalysts: Catalysts may be employed to increase reaction rates and selectivity.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(2-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example:

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(2-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Disrupting cellular processes: Such as cell division or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

    Carboxylate esters: Compounds with similar ester functional groups but different core structures.

Uniqueness

“ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(2-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE” is unique due to its combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C30H32N2O7S

Molecular Weight

564.7 g/mol

IUPAC Name

2-methylpropyl (2E)-5-(4-acetyloxy-3-ethoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H32N2O7S/c1-7-37-24-14-21(12-13-23(24)39-19(5)33)27-26(29(35)38-16-17(2)3)18(4)31-30-32(27)28(34)25(40-30)15-20-10-8-9-11-22(20)36-6/h8-15,17,27H,7,16H2,1-6H3/b25-15+

InChI Key

RAZKXFGYUQOSSX-MFKUBSTISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=CC=C4OC)/S3)C)C(=O)OCC(C)C)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=C4OC)S3)C)C(=O)OCC(C)C)OC(=O)C

Origin of Product

United States

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